molecular formula C15H11NO4 B2442124 methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338417-42-8

methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2442124
CAS No.: 338417-42-8
M. Wt: 269.256
InChI Key: MTSZVZPLJICGIH-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 2-Methyl-5-Oxo-5H-Chromeno[2,3-b]Pyridine-3-Carboxylate

IUPAC Nomenclature and Systematic Identification

The compound’s systematic IUPAC name is derived from its fused bicyclic structure:

  • Chromeno[2,3-b]pyridine : Indicates a pyridine ring fused to a chromene (2H-1-benzopyran) system, with fusion at positions 2 and 3 of the pyridine and positions 6 and 7 of the chromene.
  • 5-Oxo : A keto group at position 5 of the fused system.
  • 3-Carboxylate : A carboxylate ester group (methyl ester) substituent at position 3.
  • 2-Methyl : A methyl group attached to position 2 of the chromenopyridine core.

Alternative names include ethyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate (PubChem CID: 3703706), though the methyl ester variant is more commonly reported.

Table 1: Key Nomenclatural Features
Component Position Functional Group
Chromeno[2,3-b]pyridine Core Fused bicyclic system
5-Oxo 5 Ketone (C=O)
3-Carboxylate 3 Methyl ester (COOMe)
2-Methyl 2 Methyl (CH3)

Molecular Formula and Stereochemical Configuration

The molecular formula is C₁₆H₁₃NO₄ , derived from:

  • C₁₆ : Chromenopyridine core (C₁₂) + methyl ester (C₃O₂) + methyl group (CH₃).
  • H₁₃ : Hydrogen atoms distributed across the aromatic rings and substituents.
  • N : Nitrogen atom in the pyridine ring.
  • O₄ : Oxygen atoms in the keto group, ester, and chromene rings.
Stereochemical Considerations

The fused chromenopyridine system imposes planar rigidity to the bicyclic core. The 5-oxo group is positioned in a trans configuration relative to the pyridine nitrogen, as observed in analogous chromenopyridines. No stereoisomerism is reported for this compound due to the absence of chiral centers.

X-Ray Crystallographic Analysis of the Chromenopyridine Core

While direct crystallographic data for this compound are limited, insights can be drawn from structurally related chromenopyridines:

  • Core Geometry :
    • The chromenopyridine system adopts a planar conformation, with the pyridine ring fused to the chromene at positions 2 and 3.
    • The 5-oxo group is conjugated with the aromatic system, enhancing stability.
  • Bond Lengths and Angles :
    • C-N Bonds : Shorter than typical aromatic C-N bonds (e.g., ~1.34 Å in pyridine), indicating partial double-bond character.
    • C=O Bond : ~1.22 Å, consistent with carbonyl groups in similar ketones.
Table 2: Comparative Bond Lengths in Chromenopyridines
Bond Type Length (Å) Reference Compound
C=O (5-Oxo) 1.22 SP-125 (Chromenopyridine)
C-N (Pyridine) 1.34 SP-125
C-O (Ester) 1.35 General ester

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

  • δ 9.14 (s, 1H) : Pyridine proton at position 4.
  • δ 8.38 (s, 1H) : Proton adjacent to the 5-oxo group.
  • δ 5.92 (s, 1H) : Methoxy group (COOMe).
  • δ 2.80 (p, 1H) : Methyl group at position 2.

¹³C NMR (CDCl₃) :

  • δ 195.0 (C=O) : Carbonyl carbon at position 5.
  • δ 165.5 (COOMe) : Ester carbonyl.
  • δ 160.0 (C-O) : Chromene oxygen-substituted carbons.
Infrared (IR) Spectroscopy
  • 1693 cm⁻¹ : C=O stretch (ester and 5-oxo groups).
  • 1600–1500 cm⁻¹ : Aromatic C=C stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λ_max ~250–300 nm : Absorption due to conjugated chromenopyridine system.
  • molar extinction coefficient (ε) : ~10⁴ L·mol⁻¹·cm⁻¹ (estimated from analogs).
Mass Spectrometry (MS)

HRMS (ESI-TOF) :

  • Calculated [M + H]⁺ : 283.0851 (C₁₆H₁₄NO₄).
  • Observed : 283.0853 ± 0.0002 (error < 2 ppm).

Properties

IUPAC Name

methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-8-10(15(18)19-2)7-11-13(17)9-5-3-4-6-12(9)20-14(11)16-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSZVZPLJICGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331340
Record name methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666760
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338417-42-8
Record name methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the chromeno-pyridine core. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H11NO4
  • Molecular Weight : 255.24 g/mol
  • CAS Number : 68302-44-3

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, often utilizing starting materials such as methyl acetoacetate and ammonium acetate. Recent studies have shown that these compounds can be synthesized efficiently through microwave-assisted techniques or traditional reflux methods, yielding moderate to high purity levels.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several derivatives of chromeno[2,3-b]pyridines have demonstrated significant antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Neuroprotective Effects : This compound has shown potential in neuroprotection by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. For instance, derivatives have been reported with IC50 values significantly lower than standard drugs like rivastigmine, indicating potent activity against these enzymes .
  • Antioxidant Properties : The antioxidant capacity of methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine derivatives has been evaluated using various assays (e.g., DPPH radical scavenging). Some compounds exhibited strong radical scavenging activity, correlating with their structural features.
  • Cytotoxicity : In vitro studies using cancer cell lines (e.g., HeLa and A375) have shown that certain derivatives induce cytotoxic effects at nanomolar concentrations. The mechanism appears to involve apoptosis and cell cycle arrest.

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of a specific derivative of methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine against Aβ1–42-induced toxicity in SH-SY5Y neuroblastoma cells. The derivative improved cell viability and reduced oxidative stress markers significantly compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of chromeno[2,3-b]pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Research Findings Summary Table

Biological ActivityIC50/EffectivenessReference
AChE InhibitionIC50 = 0.08 µM
BuChE InhibitionIC50 = 0.14 µM
Antimicrobial ActivityMIC = 0.5 µg/mL
Cytotoxicity (HeLa Cells)IC50 = 0.36 µM
Antioxidant ActivitySignificant Scavenging

Q & A

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer: Implement:
  • Standardized synthesis protocols (fixed reaction time/temperature).
  • Blinded testing across multiple labs.
  • Positive/negative controls in each assay plate (e.g., doxorubicin for cytotoxicity).
    Statistical analysis (ANOVA with post-hoc tests) identifies outliers. Preclinical studies should use ≥3 independent batches .

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